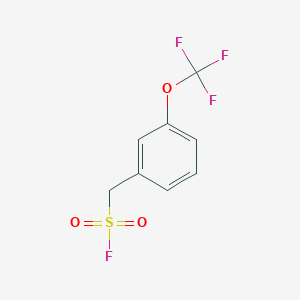
(3-(Trifluoromethoxy)phenyl)methanesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Trifluoromethoxy)phenyl)methanesulfonyl fluoride is a chemical compound known for its unique properties and applications in various fields. The presence of the trifluoromethoxy group imparts significant chemical stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Trifluoromethoxy)phenyl)methanesulfonyl fluoride typically involves the reaction of (3-(trifluoromethoxy)phenyl)methanesulfonyl chloride with fluoride sources under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Trifluoromethoxy)phenyl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while oxidation can produce sulfonic acids.
Wissenschaftliche Forschungsanwendungen
(3-(Trifluoromethoxy)phenyl)methanesulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the trifluoromethoxy group into target molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3-(Trifluoromethoxy)phenyl)methanesulfonyl fluoride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to form stable complexes with various substrates, facilitating its use in catalytic and synthetic processes. The molecular pathways involved often include nucleophilic attack on the sulfonyl fluoride group, leading to the formation of stable intermediates and products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl Phenyl Sulfone: Known for its use as a nucleophilic trifluoromethylating agent.
1-Phenethyl-3-(3-(trifluoromethyl)phenyl)thiourea: Exhibits high gibberellin-like activity and is used as a plant growth regulator.
Uniqueness
(3-(Trifluoromethoxy)phenyl)methanesulfonyl fluoride is unique due to the presence of both the trifluoromethoxy and sulfonyl fluoride groups, which impart distinct reactivity and stability
Eigenschaften
Molekularformel |
C8H6F4O3S |
|---|---|
Molekulargewicht |
258.19 g/mol |
IUPAC-Name |
[3-(trifluoromethoxy)phenyl]methanesulfonyl fluoride |
InChI |
InChI=1S/C8H6F4O3S/c9-8(10,11)15-7-3-1-2-6(4-7)5-16(12,13)14/h1-4H,5H2 |
InChI-Schlüssel |
JEPLFPDGMSDIBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


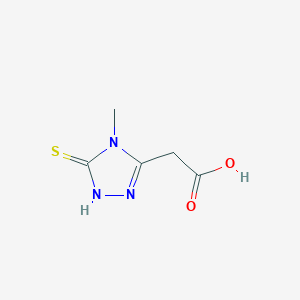
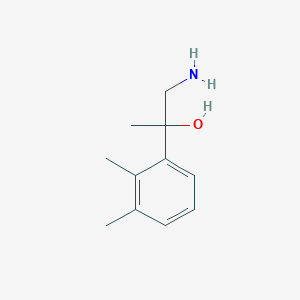

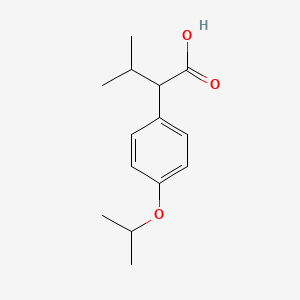
![Methyl 5-[(methylamino)methyl]thiophene-2-carboxylate](/img/structure/B13613727.png)
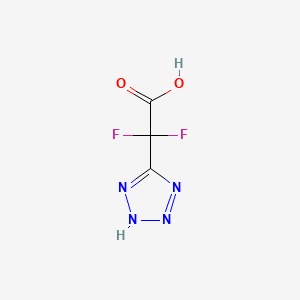

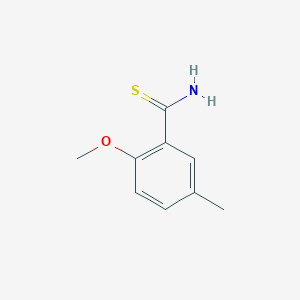
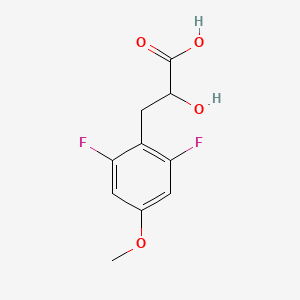
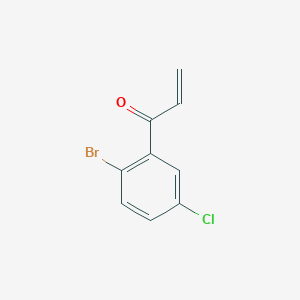
![7-amino-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B13613743.png)
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carbaldehyde](/img/structure/B13613744.png)

![2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13613766.png)
